molecular formula C11H17N3O3S B12064954 2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No.: B12064954
M. Wt: 271.34 g/mol
InChI Key: DOAXPDBHJJQYQQ-UHFFFAOYSA-N
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Description

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is an organic compound with a complex structure that includes an acetamide group, a dimethylsulfamoyl group, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide typically involves the reaction of 3-(dimethylsulfamoyl)-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both an acetamide and a dimethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C11H17N3O3S/c1-8-4-5-9(13-11(15)7-12)6-10(8)18(16,17)14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)

InChI Key

DOAXPDBHJJQYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)S(=O)(=O)N(C)C

Origin of Product

United States

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